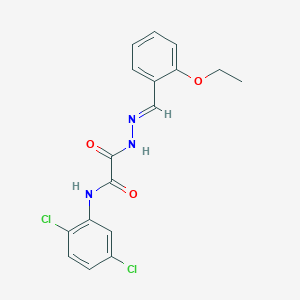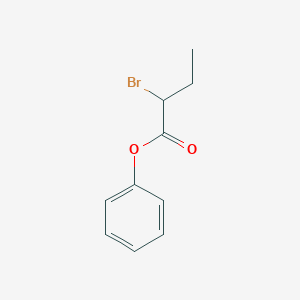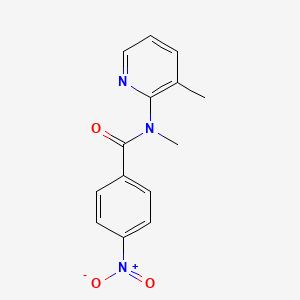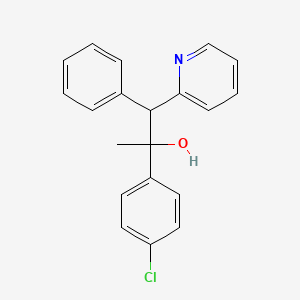
N-(2,5-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2,5-dichloroaniline with ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(2,5-Dichlorophenyl)-2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2,5-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
| 765902-64-5 | |
Molecular Formula |
C17H15Cl2N3O3 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-2-25-15-6-4-3-5-11(15)10-20-22-17(24)16(23)21-14-9-12(18)7-8-13(14)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
LIMQGCOSKITTLV-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)



![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)



